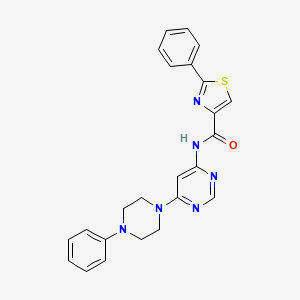

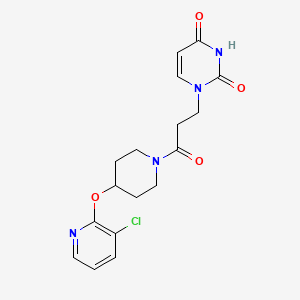

![molecular formula C12H12ClN3O4S3 B2519665 5-氯-N-(1,3-二甲基-2,2-二氧化-1,3-二氢苯并[c][1,2,5]噻二唑-5-基)噻吩-2-磺酰胺 CAS No. 2034485-11-3](/img/structure/B2519665.png)

5-氯-N-(1,3-二甲基-2,2-二氧化-1,3-二氢苯并[c][1,2,5]噻二唑-5-基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-chloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide" is a derivative of thiadiazole sulfonamide, which is a class of compounds known for their diverse biological activities, including antimicrobial and antiviral properties. These compounds are characterized by the presence of a thiadiazole ring, a sulfonamide group, and various substituents that can influence their biological activity and interaction with biological targets .

Synthesis Analysis

The synthesis of thiadiazole sulfonamide derivatives typically involves multiple steps starting from simple precursors such as chlorobenzoic acid. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives includes esterification, hydrazination, salt formation, cyclization, conversion to sulfonyl chloride, and finally, nucleophilic attack by amines . The structures of the synthesized compounds are confirmed using techniques like NMR, IR, and elemental analysis .

Molecular Structure Analysis

The molecular structure of thiadiazole sulfonamides is crucial for their interaction with biological targets. X-ray crystallographic studies have shown that the thiadiazole-sulfonamide moiety binds to the active site of enzymes such as carbonic anhydrase. The binding involves interactions with the zinc ion and amino acid residues within the enzyme's active site. Substituted phenyl tails of these inhibitors can occupy the hydrophobic part of the binding pocket, influencing the binding affinity and specificity .

Chemical Reactions Analysis

Thiadiazole sulfonamides can participate in various chemical reactions due to their functional groups. For example, the sulfonamide group can form metal complexes with different metal ions, which can significantly alter the pharmacological activity of the compound. These metal complexes have been shown to inhibit carbonic anhydrase isozymes effectively, which are critical in ocular fluid secretion and intraocular pressure regulation .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole sulfonamides, such as solubility, stability, and reactivity, are influenced by their molecular structure and the nature of their substituents. The presence of chloro groups and the sulfonamide moiety contributes to the compounds' polarity and ability to interact with biological molecules. The metal complexes of these sulfonamides exhibit different physical properties and pharmacological activities compared to the parent compounds, as seen in their ability to lower intraocular pressure in experimental animals .

科学研究应用

合成和生物活性

磺酰胺衍生物,包括与“5-氯-N-(1,3-二甲基-2,2-二氧化-1,3-二氢苯并[c][1,2,5]噻二唑-5-基)噻吩-2-磺酰胺”结构相关的化合物,已被合成并对其生物活性进行了评估。例如,Gadad 等人(2000 年)探索了 5-胍基腙/硫氰酸根-6-芳基咪唑并[2,1-b]-1,3,4-噻二唑-2-磺酰胺衍生物的合成和抗菌活性,显示出对大肠杆菌和金黄色葡萄球菌的显着抗菌活性,与磺胺甲恶唑和诺氟沙星相当 (Gadad 等人,2000 年)。类似地,陈等人(2010 年)合成了 5-(4-氯苯基)-N-取代-N-1,3,4-噻二唑-2-磺酰胺衍生物并评估了它们的抗病毒活性,识别出具有抗烟草花叶病毒活性的化合物 (陈等人,2010 年)。

酶抑制

磺酰胺衍生物已被研究其作为酶抑制剂的潜力,特别是碳酸酐酶抑制剂,这与青光眼等疾病的治疗相关。格雷厄姆等人(1989 年)研究了苯并[b]噻吩-2-磺酰胺衍生物的眼内降压活性,确定了适合在青光眼治疗中进行临床评估的有效抑制剂 (格雷厄姆等人,1989 年)。

化学合成应用

磺酰胺部分和相关结构已用于各种化学合成应用中。森田等人(1999 年)报道了带有几个杂芳香族的亚砜的新型消除反应,通过狄尔斯-阿尔德反应产生了意外的产物,突出了磺酰胺化合物在合成化学中的多功能性 (森田等人,1999 年)。

属性

IUPAC Name |

5-chloro-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O4S3/c1-15-9-4-3-8(7-10(9)16(2)23(15,19)20)14-22(17,18)12-6-5-11(13)21-12/h3-7,14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYFMHPQZPHUKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(S1(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

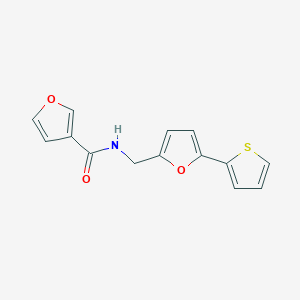

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2519582.png)

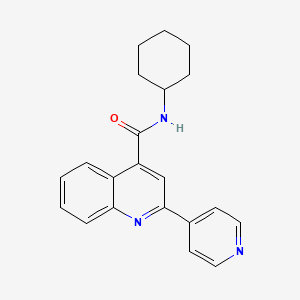

![2,4-dichloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2519584.png)

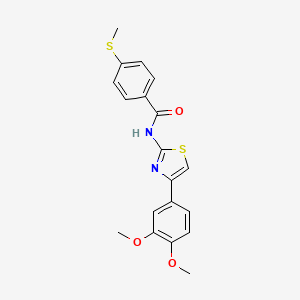

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2519591.png)

![Methyl 2-[6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/no-structure.png)

![1-[4-(difluoromethoxy)phenyl]-N-phenylmethanimine oxide](/img/structure/B2519599.png)

![3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2519600.png)

![N-(4-fluorophenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2519601.png)